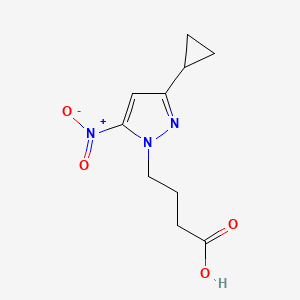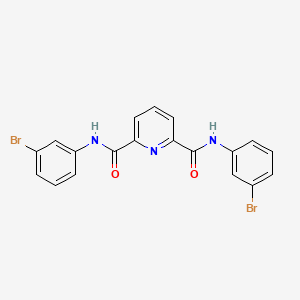
5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(メトキシカルボニル)-1-(3,3,3-トリフルオロプロピル)-1H-ピラゾール-3-カルボン酸は、ピラゾール環にメトキシカルボニル基とトリフルオロプロピル基が置換された合成有機化合物です。
2. 製法
合成経路と反応条件
5-(メトキシカルボニル)-1-(3,3,3-トリフルオロプロピル)-1H-ピラゾール-3-カルボン酸の合成は、通常、以下の手順を伴います。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジカルボニル化合物を酸性または塩基性条件下で反応させることで合成できます。
トリフルオロプロピル基の導入: トリフルオロプロピル基は、3,3,3-トリフルオロプロピルハライドを用いた求核置換反応によって導入できます。
メトキシカルボニル化: メトキシカルボニル基は、メタノールと適切なカルボン酸誘導体を使用するエステル化反応によって導入できます。
工業的生産方法
この化合物の工業的生産には、高い収率と純度を確保するために最適化された反応条件が用いられる場合があります。これには、触媒の使用、温度制御、反応を促進する特定の溶媒の使用が含まれます。このプロセスには、目的の生成物を単離するための再結晶化やクロマトグラフィーなどの精製工程も含まれる場合があります。
3. 化学反応解析
反応の種類
5-(メトキシカルボニル)-1-(3,3,3-トリフルオロプロピル)-1H-ピラゾール-3-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を用いて酸化することで、対応するカルボン酸またはケトンを形成できます。
還元: 還元反応によって、メトキシカルボニル基をアルコールまたはアルデヒドに変換できます。
置換: トリフルオロプロピル基は、求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。
還元: 無水条件下での水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアルデヒドの生成。
置換: 置換されたピラゾール誘導体の生成。
4. 科学研究における用途
5-(メトキシカルボニル)-1-(3,3,3-トリフルオロプロピル)-1H-ピラゾール-3-カルボン酸は、科学研究においてさまざまな用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合など、その潜在的な生物活性について研究されています。
医学: 抗炎症作用や抗がん作用など、その潜在的な治療効果について研究されています。
産業: ポリマーやコーティングなど、ユニークな特性を持つ先進材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions using 3,3,3-trifluoropropyl halides.
Methoxycarbonylation: The methoxycarbonyl group can be introduced through esterification reactions using methanol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or aldehyde.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用機序
5-(メトキシカルボニル)-1-(3,3,3-トリフルオロプロピル)-1H-ピラゾール-3-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。トリフルオロプロピル基は、化合物の親油性を高め、生物膜への浸透をより効果的にすることができます。ピラゾール環は、酵素や受容体と相互作用して、その活性を阻害したり、その機能を調節したりする可能性があります。メトキシカルボニル基も水素結合に関与し、化合物の生物活性をさらに影響を与える可能性があります。
6. 類似化合物の比較
類似化合物
5-(メトキシカルボニル)-1-(3-クロロプロピル)-1H-ピラゾール-3-カルボン酸: 構造は類似していますが、トリフルオロプロピル基ではなくクロロプロピル基を持っています。
5-(メトキシカルボニル)-1-(3,3,3-トリフルオロプロピル)-1H-ピラゾール-4-カルボン酸: 構造は類似していますが、ピラゾール環上の異なる位置にカルボン酸基を持っています。
独自性
5-(メトキシカルボニル)-1-(3,3,3-トリフルオロプロピル)-1H-ピラゾール-3-カルボン酸に存在するトリフルオロプロピル基は、親油性の向上や生物学的標的とのより強い相互作用の可能性など、独特の特性を与えます。これは、他の類似の化合物とは異なり、特定の用途ではより効果的である可能性があります。
類似化合物との比較
Similar Compounds
5-(Methoxycarbonyl)-1-(3-chloropropyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a chloropropyl group instead of a trifluoropropyl group.
5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
Uniqueness
The presence of the trifluoropropyl group in 5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
分子式 |
C9H9F3N2O4 |
|---|---|
分子量 |
266.17 g/mol |
IUPAC名 |
5-methoxycarbonyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H9F3N2O4/c1-18-8(17)6-4-5(7(15)16)13-14(6)3-2-9(10,11)12/h4H,2-3H2,1H3,(H,15,16) |
InChIキー |
XQDLIARZXIFKFA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908216.png)

![2-[(4-Fluoro-2-nitrophenoxy)methyl]furan](/img/structure/B10908224.png)

![prop-2-en-1-yl 2-chloro-5-(5-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B10908236.png)
![Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate](/img/structure/B10908240.png)
![3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B10908251.png)
![N'~2~,N'~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide](/img/structure/B10908256.png)
![N-[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908258.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10908283.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine](/img/structure/B10908291.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B10908301.png)
